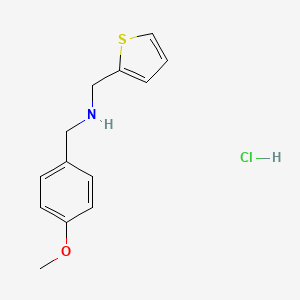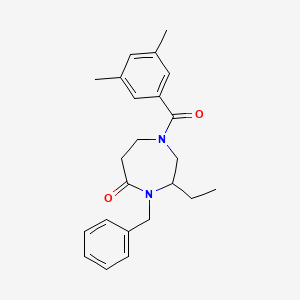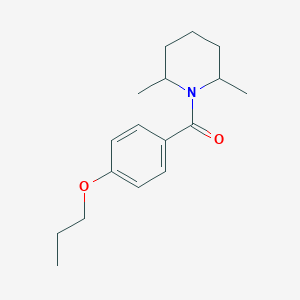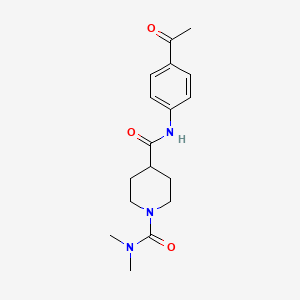![molecular formula C18H29N3OS B5303996 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone, also known as 4-NT, is a thiosemicarbazone compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, infectious disease research, and neurodegenerative disease research. In
Mechanism of Action
The mechanism of action of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone varies depending on the specific research application. In cancer research, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. In infectious disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to inhibit the activity of mycobacterial enzymes involved in cell wall biosynthesis. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation by activating antioxidant pathways and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone vary depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In infectious disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to inhibit the growth of mycobacteria and reduce bacterial load. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development and progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the growth of cancer cells and bacteria, and its neuroprotective properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. In infectious disease research, more studies are needed to determine the potential of this compound as a treatment for other bacterial infections. In neurodegenerative disease research, further studies are needed to determine the potential of this compound as a therapeutic agent for various neurodegenerative diseases. Additionally, research is needed to fully understand the mechanism of action and potential side effects of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone.
Synthesis Methods
The synthesis method of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone involves the reaction of 4-nonyloxybenzaldehyde with thiosemicarbazide in the presence of ethanol. The resulting compound is then further reacted with ethanone to form 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been extensively studied for its potential use in cancer research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential use in infectious disease research, specifically in the treatment of tuberculosis. In neurodegenerative disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to have neuroprotective properties by reducing oxidative stress and inflammation.
properties
IUPAC Name |
[(Z)-1-(4-nonoxyphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-3-4-5-6-7-8-9-14-22-17-12-10-16(11-13-17)15(2)20-21-18(19)23/h10-13H,3-9,14H2,1-2H3,(H3,19,21,23)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPRNAROYJVUMZ-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOC1=CC=C(C=C1)/C(=N\NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-(4-nonoxyphenyl)ethylideneamino]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)

![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)

![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)